

Technical Guide: 3-(2-Fluorobenzyl)pyrrolidine Structure & Analysis

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Compound of Interest

Compound Name: 3-(2-Fluorobenzyl)pyrrolidine

CAS No.: 768341-24-8

Cat. No.: B1624251

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Executive Summary

3-(2-Fluorobenzyl)pyrrolidine (CAS: 768341-24-8) represents a privileged substructure in drug discovery, particularly within neuropsychiatry and oncology. Unlike flat aromatic scaffolds, this molecule offers significant

character (fraction of

hybridized carbons), a property directly correlated with improved clinical success rates due to enhanced solubility and target selectivity ("Escaping Flatland").

This guide dissects the molecule's chemical architecture, details high-fidelity synthetic protocols, and analyzes its spectroscopic signature, serving as a reference for researchers developing monoamine transporter inhibitors, sigma receptor ligands, or novel antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Data
IUPAC Name	3-[(2-Fluorophenyl)methyl]pyrrolidine
CAS Number	768341-24-8
Molecular Formula	
Molecular Weight	179.23 g/mol
Chirality	Contains one chiral center at C3 (exists as (), (), or racemate)
LogP (Predicted)	~2.3 (Modulate via N-substitution)
pKa (Conjugate Acid)	~9.5 (Typical secondary amine)
H-Bond Donors/Acceptors	1 / 2

Structural Logic

The molecule consists of three distinct pharmacophoric domains:

- The Pyrrolidine Core: Provides a rigid, aliphatic vector that orients substituents in 3D space.
- The Methylene Bridge: A flexible linker () allowing the aromatic ring to adopt induced-fit conformations within a binding pocket.
- The 2-Fluorophenyl Ring: The ortho-fluorine atom serves two critical functions:
 - Metabolic Blocking: Protects the oxidation-prone benzylic position and the aromatic ring from P450 metabolism.
 - Conformational Bias: The fluorine atom induces a specific torsional preference relative to the methylene bridge due to electrostatic repulsion and lipophilicity.

Synthetic Pathways[2][7][8][9]

To access this scaffold, two primary methodologies are recommended based on scale and available starting materials.

Method A: The Succinimide Route (Scalable & Classic)

This pathway is preferred for multi-gram synthesis due to the stability of intermediates and the avoidance of expensive transition metals.

Protocol:

- Condensation: React N-benzylsuccinimide (or N-Boc-succinimide) with 2-fluorobenzaldehyde in the presence of a base (NaH or LHMDS) to form the condensation product (3-(2-fluorobenzylidene)pyrrolidine-2,5-dione).
- Reduction: Perform a global reduction of the imide carbonyls and the exocyclic double bond using Lithium Aluminum Hydride () in refluxing THF.
- Deprotection (if needed): Removal of the N-benzyl group via hydrogenolysis (, Pd/C) or ACE-Cl to yield the free amine.

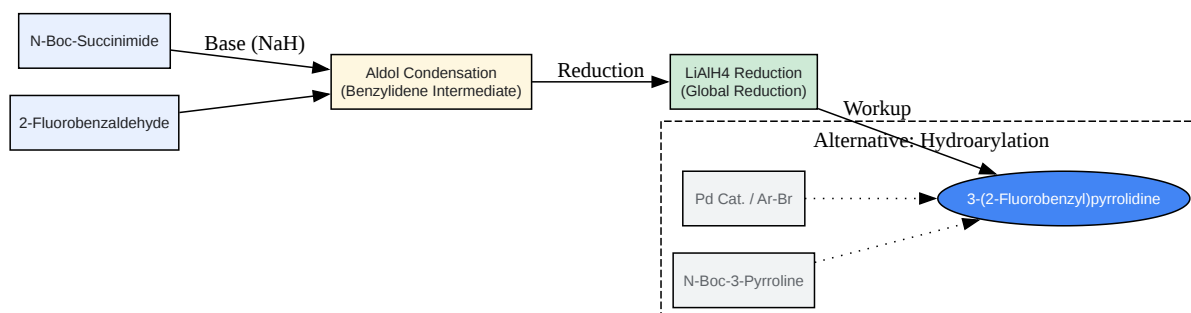
Method B: Palladium-Catalyzed Hydroarylation (Modern & Modular)

Ideal for late-stage functionalization or parallel medicinal chemistry libraries.

Protocol:

- Substrates: Use N-Boc-3-pyrroline and 2-fluorobenzyl bromide (or 2-fluorophenyl bromide under reductive conditions).
- Catalysis: Employ a Pd(II) source (e.g.,) with a phosphine ligand.
- Mechanism: The reaction proceeds via migratory insertion of the alkene into the Pd-Aryl bond, followed by reduction, establishing the C3 stereocenter.

Visualization of Synthetic Logic



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Caption: Comparative synthetic routes showing the classical Succinimide reduction pathway versus the modern Pd-catalyzed hydroarylation approach.

Spectroscopic Analysis & Validation

Validating the structure requires distinguishing the 3-substituted isomer from the N-substituted byproduct.

Nuclear Magnetic Resonance (NMR)

The critical diagnostic signal is the methine proton at the C3 position.

- Solvent:

[1][2]

- 7.20 - 6.90 ppm (m, 4H): Aromatic protons. The ortho-fluorine causes complex splitting (multiplets) rather than clean doublets due to

coupling (

).

- 2.90 - 3.10 ppm (m, 1H):
(part of the pyrrolidine ring).
- 2.60 - 2.80 ppm (d, 2H):Benzylic
. These protons are diastereotopic if the nitrogen is substituted with a chiral group, but in the free amine, they typically appear as a doublet coupling to the C3-H.
- 2.30 - 2.50 ppm (m, 1H):C3-H Methine. This is the fingerprint signal. It couples to the benzylic
,
, and
protons, appearing as a complex multiplet/quintet. Note: In N-benzylpyrrolidine, this signal is absent.
- 1.40 - 2.00 ppm (m, 2H):
protons.

Mass Spectrometry (MS)[10]

- Molecular Ion:
.
- Fragmentation:
 - m/z 109: 2-Fluorobenzyl cation (Tropylium ion analog). This is the base peak in many ionization modes, confirming the presence of the fluorobenzyl group.
 - m/z 70: Pyrrolidinium ion (ring fragment).

Medicinal Chemistry Applications

The 3-benzylpyrrolidine scaffold acts as a bioisostere for 3-phenylpiperidines and 3-phenylmorpholines.

Structure-Activity Relationship (SAR)[12]

- Monoamine Transporters: Analogs of this structure are potent inhibitors of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT). The 2-fluoro group often improves selectivity for NET over DAT (Dopamine Transporter).
- Sigma Receptors: The basic nitrogen and the lipophilic benzyl group satisfy the pharmacophore for Sigma-1 receptor binding, relevant in neuroprotection and pain management.
- Kinase Inhibition: When integrated into larger macrocycles, this unit provides a "kink" that can orient hinge-binding motifs in kinase inhibitors.

Experimental Protocol: Isolation of the Free Amine

To be used after

reduction.

- Quenching: Cool the reaction mixture to 0°C. Carefully add water (), followed by 15% NaOH (), and finally water ().
- Filtration: Stir the granular precipitate for 15 minutes, then filter through a pad of Celite. Wash the pad with diethyl ether.
- Extraction: Dry the filtrate over and concentrate in vacuo.
- Purification: The free amine is an oil. Convert to the Hydrochloride salt for storage by dissolving in and adding in dioxane. The salt is a stable, white solid.

References

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